molecular formula C17H18ClNO4 B12193943 methyl 1-((6-chloro-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate

methyl 1-((6-chloro-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate

Cat. No.: B12193943
M. Wt: 335.8 g/mol
InChI Key: UMQWHIALZWCQTO-UHFFFAOYSA-N
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Description

Methyl 1-((6-chloro-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system substituted with a chloro group and a piperidine carboxylate ester. The chromen ring system is known for its diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-((6-chloro-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate typically involves the following steps:

    Formation of the Chromen Ring: The chromen ring can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base, followed by cyclization.

    Chlorination: The chromen ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.

    Piperidine Carboxylate Ester Formation: The chlorinated chromen derivative is then reacted with piperidine-4-carboxylic acid methyl ester in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((6-chloro-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as amines or thiols, depending on the nucleophile used.

Scientific Research Applications

Methyl 1-((6-chloro-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new chromen derivatives with potential biological activities.

    Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of methyl 1-((6-chloro-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen ring system can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The chloro substituent and piperidine carboxylate ester moiety can further modulate these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloro-2-oxo-2H-chromen-4-carboxylate: Lacks the piperidine moiety but shares the chromen ring system and chloro substituent.

    Piperidine-4-carboxylic acid methyl ester: Contains the piperidine carboxylate ester moiety but lacks the chromen ring system.

    6-Chloro-2-oxo-2H-chromen-4-yl)methylamine: Contains the chromen ring system and chloro substituent but has an amine group instead of the piperidine carboxylate ester.

Uniqueness

Methyl 1-((6-chloro-2-oxo-2H-chromen-4-yl)methyl)piperidine-4-carboxylate is unique due to the combination of the chromen ring system, chloro substituent, and piperidine carboxylate ester moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H18ClNO4

Molecular Weight

335.8 g/mol

IUPAC Name

methyl 1-[(6-chloro-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate

InChI

InChI=1S/C17H18ClNO4/c1-22-17(21)11-4-6-19(7-5-11)10-12-8-16(20)23-15-3-2-13(18)9-14(12)15/h2-3,8-9,11H,4-7,10H2,1H3

InChI Key

UMQWHIALZWCQTO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)Cl

Origin of Product

United States

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